ethyl N-(6-chloro-8-methoxy-5-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate
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Overview
Description
Ethyl N-(6-chloro-8-methoxy-5-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(6-chloro-8-methoxy-5-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core is synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4-methoxy-5-methylbenzoic acid and hydrazine derivatives.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the benzotriazine intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(6-chloro-8-methoxy-5-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (Li
Properties
IUPAC Name |
ethyl N-(6-chloro-8-methoxy-5-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4/c1-4-21-12(19)15-17-11(18)9-6(2)7(13)5-8(20-3)10(9)14-16-17/h5H,4H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNYNUGFYMTDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C(=O)C2=C(C(=CC(=C2C)Cl)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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